molecular formula C18H14ClNO5S B4081924 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

Cat. No. B4081924
M. Wt: 391.8 g/mol
InChI Key: FUVJKIOVUAADRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid, also known as CTB, is a chemical compound that has been of great interest to scientists due to its unique properties. CTB is a thiol-containing compound that has been shown to have potential applications in the field of drug discovery and development.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is not fully understood. However, it is believed that 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid exerts its biological effects by modulating the activity of certain enzymes and proteins in the body. 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators in vitro and in vivo. In addition, 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has been shown to have antimicrobial effects, inhibiting the growth of a number of different bacterial and fungal species.

Advantages and Limitations for Lab Experiments

2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. However, there are also some limitations to the use of 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is not yet widely available, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid. One area of interest is the development of 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid as a diagnostic tool for cancer and other diseases. Finally, there is a need for further research to understand the mechanism of action of 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid and its potential applications in drug discovery and development.
Conclusion
In conclusion, 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid is a chemical compound that has shown great promise for use in drug discovery and development. It has a number of unique properties, including antimicrobial, anticancer, and anti-inflammatory effects. 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has also been investigated for its potential use as a diagnostic tool for cancer and other diseases. While there is still much to be learned about 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid, it is clear that this compound has the potential to make a significant impact in the field of medicine.

Scientific Research Applications

2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. 2-{[1-(2-chloro-5-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

2-[1-(2-chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO5S/c1-25-10-6-7-12(19)13(8-10)20-16(21)9-15(17(20)22)26-14-5-3-2-4-11(14)18(23)24/h2-8,15H,9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVJKIOVUAADRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-Chloro-5-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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